3-Morpholino-4-nitropyridine 1-oxide

Descripción general

Descripción

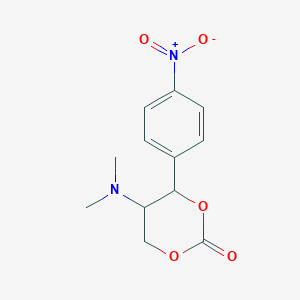

3-Morpholino-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.2 g/mol . This compound is used in the field of pharmaceutical testing .

Synthesis Analysis

The synthesis of nitropyridines, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of nitropyridine-1-oxides, which are similar to 3-Morpholino-4-nitropyridine 1-oxide, has been studied using the Cambridge Structural Database (CSD) and density functional theory (DFT) calculations . These studies have demonstrated the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

3-Morpholino-4-nitropyridine 1-oxide is an excellent π-hole donor, which plays a significant role in supramolecular chemistry. The π-hole interactions, particularly involving the nitro group, are crucial for the formation of noncovalent bonds in molecular assemblies . This compound’s ability to engage in multiple interactions makes it a valuable component in designing supramolecular structures, such as self-assembled systems.

Crystal Engineering

In crystal engineering, the compound’s propensity to participate in π-hole interactions via the nitro group is leveraged. Concurrently, the N-oxide group acts as an electron donor, engaging in various interactions like hydrogen bonding and halogen bonding. This dual functionality facilitates the design of complex crystal structures with desired properties .

Nonlinear Optical Materials

The electronic ‘push-pull’ property of the N-oxide bond in 3-Morpholino-4-nitropyridine 1-oxide allows for the substitution of donor and acceptor groups. This characteristic is essential in the development of efficient nonlinear optical crystals, where the nitro group ensures dipole cancellation, a critical factor in the material’s optical properties .

Host-Guest Complexes

This compound’s molecular structure is conducive to forming host-guest complexes. The π-hole interactions facilitate the binding of guest molecules, which is a fundamental aspect of molecular recognition processes. Such complexes have implications in areas like sensor design and targeted drug delivery .

Supramolecular Assemblies

The self-assembly properties of 3-Morpholino-4-nitropyridine 1-oxide are exemplified by its ability to form tetramers through double π-hole interactions. These assemblies are not only interesting from a structural point of view but also have potential applications in creating nanoscale devices and materials .

Cooperativity in Molecular Interactions

The compound demonstrates strong to moderate cooperativity effects between π-hole and σ-hole bonding interactions. By studying these interactions, researchers can better understand the synergistic effects in molecular systems, which is vital for the design of new molecules with enhanced functionalities .

Mecanismo De Acción

Target of Action

Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura coupling , which suggests that the compound may interact with organoboron reagents and palladium (II) complexes .

Mode of Action

It’s known that nitropyridines can participate in suzuki–miyaura coupling , a process where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This suggests that 3-Morpholino-4-nitropyridine 1-oxide might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling , it can be inferred that the compound may affect pathways related to carbon-carbon bond formation.

Result of Action

It’s known that nitropyridines can participate in various chemical reactions, including suzuki–miyaura coupling , suggesting that the compound may contribute to the formation of new carbon-carbon bonds.

Action Environment

It’s known that the success of suzuki–miyaura coupling, a reaction in which nitropyridines can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety data sheet for similar compounds like 3-Methyl-4-nitropyridine 1-oxide indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions in the study of nitropyridines and similar compounds like 3-Morpholino-4-nitropyridine 1-oxide involve the use of microreaction technology to increase the process safety and efficiency of fast highly exothermic reactions . This technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates .

Propiedades

IUPAC Name |

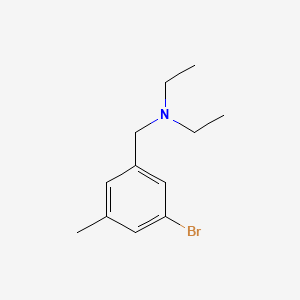

4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWWSEDRYKOLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)